3-(Azocan-2-yl)oxan-4-one
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Overview
Description
3-(Azocan-2-yl)oxan-4-one is a chemical compound with the molecular formula C12H21NO2 It is a heterocyclic compound containing both an azocane ring and an oxanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azocan-2-yl)oxan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of azocane derivatives with oxanone precursors in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Azocan-2-yl)oxan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Azocan-2-yl)oxan-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Azocan-2-yl)oxan-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Diphenyl-1,3-oxazoline: A compound with a similar oxanone ring but different substituents.
6-Hydroxy-4-methyl-2-oxo-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl-1,2-dihydropyridine-3-carbonitrile: A compound with a similar heterocyclic structure but different functional groups.
Uniqueness
3-(Azocan-2-yl)oxan-4-one is unique due to its specific combination of an azocane ring and an oxanone ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Biological Activity
3-(Azocan-2-yl)oxan-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its interactions with biomolecules, therapeutic potential, and mechanisms of action.
This compound is characterized by its unique azocane ring structure, which contributes to its reactivity and biological interactions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are critical for its application in drug development and synthesis of complex molecules .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against human tumor cell lines, including leukemia and colon cancer cells.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | K-562 (Leukemia) | <5 | Induction of apoptosis |
HT29 (Colon Cancer) | <10 | Cell cycle arrest at G2/M phase | |
OVCAR-4 (Ovarian Cancer) | <6 | Inhibition of tubulin polymerization |
These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary studies indicate that it may possess inhibitory effects against various pathogens, making it a candidate for further exploration as an antimicrobial agent .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes and receptors, modulating their activity. This interaction can lead to downstream effects that contribute to its anticancer and antimicrobial activities .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Study on Antitumor Activity : A series of azepano derivatives were synthesized and tested for cytotoxicity against a panel of cancer cell lines. The study found that modifications in the azepano structure significantly influenced the anticancer activity, highlighting the importance of structural diversity in developing effective agents .
- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of similar compounds, revealing varying degrees of effectiveness against gram-positive and gram-negative bacteria. These results underscore the potential for developing new antimicrobial therapies based on the azocane framework .
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
3-(azocan-2-yl)oxan-4-one |
InChI |
InChI=1S/C12H21NO2/c14-12-6-8-15-9-10(12)11-5-3-1-2-4-7-13-11/h10-11,13H,1-9H2 |
InChI Key |
RVLUXTPKUDMDHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCNC(CC1)C2COCCC2=O |
Origin of Product |
United States |
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